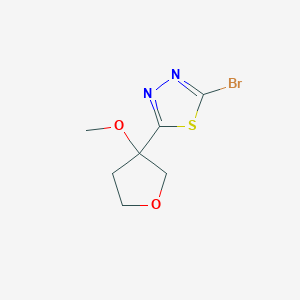
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole is a chemical compound with the molecular formula C7H9BrN2O2S and a molecular weight of 265.13 g/mol . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom.
准备方法
The synthesis of 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the thiadiazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Bromo-1,3,4-thiadiazole: Lacks the methoxyoxolan group, resulting in different chemical and biological properties.
5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazole:
The presence of both the bromine atom and the methoxyoxolan group in this compound makes it unique and potentially more versatile in various applications .
生物活性
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole is a compound within the thiadiazole family, known for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing particularly on its anticancer, antimicrobial, and anticonvulsant activities.
Structural Characteristics
The molecular formula of this compound is C9H7BrN2O2S. The compound features a bromine atom and a methoxy group attached to a thiadiazole ring, which contributes to its biological activity.
Anticancer Activity
Research has shown that various thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives can inhibit the proliferation of various cancer cell lines:
These findings indicate a promising potential for 2-bromo substituted thiadiazoles in cancer therapy.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that certain derivatives exhibited significant activity against various pathogens:
| Compound Type | Target Organism | Activity Level | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Staphylococcus aureus | Moderate | |
| 1,3,4-Thiadiazole Derivatives | Escherichia coli | Significant |
The presence of the bromine and methoxy groups in the structure may enhance the interaction with microbial targets.
Anticonvulsant Activity
Some studies have indicated that thiadiazole compounds possess anticonvulsant properties. For instance:
- Compound Analysis : A study reported that certain thiadiazoles showed efficacy in MES and PTZ models of seizure.
The structure-activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can significantly influence anticonvulsant activity.
Case Studies
Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various 2-amido-1,3,4-thiadiazole derivatives and evaluated their anticancer activity against human leukemia HL-60 and ovarian cancer SK-OV-3 cell lines. One derivative exhibited an IC50 of 19.5μM against SK-OV-3 cells .
- Comparative Studies : Comparative studies involving different derivatives highlighted that those with methoxy substitutions tended to show enhanced anticancer activity compared to their unsubstituted counterparts .
属性
IUPAC Name |
2-bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-11-7(2-3-12-4-7)5-9-10-6(8)13-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOMLKFIXVINFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C2=NN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














